molecular formula C20H30N2O2 B2728639 tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate CAS No. 1461706-71-7

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate

Cat. No.: B2728639
CAS No.: 1461706-71-7
M. Wt: 330.472
InChI Key: LCLMXOMQRUJOBB-UHFFFAOYSA-N
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Description

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is a chemical compound with the molecular formula C20H30N2O2. It is often used in organic synthesis and research due to its unique structure and reactivity. This compound is known for its role as a protecting group for amines in peptide synthesis, which is crucial in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-benzyloctahydro-1H-isoindol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted reactions at the amine site. This stability is crucial in multi-step synthetic processes, where selective deprotection can be achieved using specific reagents like trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Properties

IUPAC Name

tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMXOMQRUJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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